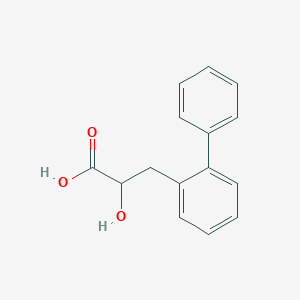

3-(2-Biphenylyl)-2-hydroxypropanoic Acid

Beschreibung

3-(2-Biphenylyl)-2-hydroxypropanoic acid is a hydroxy-substituted propanoic acid derivative characterized by a biphenyl group (two linked benzene rings) at the C3 position and a hydroxyl group at the C2 position of the propanoic acid backbone. The biphenylyl moiety in this compound may confer distinct physicochemical properties, such as increased lipophilicity, which could influence bioavailability and biological interactions compared to simpler phenyl-substituted analogs.

Eigenschaften

Molekularformel |

C15H14O3 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

2-hydroxy-3-(2-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18) |

InChI-Schlüssel |

JFGAIWFDUPOBHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid typically involves the coupling of a biphenyl derivative with a hydroxypropanoic acid precursor. One common method is the Grignard reaction, where a biphenyl magnesium bromide reacts with an ester of hydroxypropanoic acid to form the desired product . The reaction is usually carried out in an ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions. For example, a palladium-catalyzed coupling reaction can be employed to achieve efficient synthesis . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-(2-Biphenylyl)-2-oxopropanoic Acid.

Reduction: Formation of 3-(2-Cyclohexyl)-2-hydroxypropanoic Acid.

Substitution: Formation of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid derivatives with various substituents on the biphenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .

Medicine: The compound has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It is being explored for its anti-inflammatory and analgesic properties .

Industry: In the industrial sector, 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl group provides a hydrophobic interaction that can enhance binding affinity . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 3-(2-Biphenylyl)-2-hydroxypropanoic acid with key analogs based on structural features, sources, and biological activities:

Key Insights from Comparative Analysis

- Structural Complexity and Bioactivity: Danshensu and salvianolic acids (e.g., Sal B) exhibit potent antioxidant activity due to their catechol (3,4-dihydroxyphenyl) groups, which facilitate free radical scavenging . In contrast, 3-(2-Biphenylyl)-2-hydroxypropanoic acid lacks hydroxyl groups on its biphenylyl moiety, which may reduce its antioxidant efficacy but increase lipophilicity for improved tissue penetration.

- Metabolic Interactions: 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid, a metabolic intermediate, links amino acid and lipid metabolism, with clinical correlations to waist circumference and cholesterol levels .

- Pharmaceutical Applications: Simpler analogs like 3-hydroxy-2-phenylpropanoic acid are utilized in synthesizing pharmacologically active compounds (e.g., anticholinergic agents) . The biphenylyl variant’s bulkier structure may hinder enzymatic processing but could offer unique binding affinities in drug design.

Biologische Aktivität

3-(2-Biphenylyl)-2-hydroxypropanoic acid, also known as a derivative of hydroxypropanoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound 3-(2-Biphenylyl)-2-hydroxypropanoic acid is characterized by its biphenyl moiety coupled with a hydroxylated propanoic acid. This structural feature is believed to contribute to its biological properties, including anti-inflammatory and antimicrobial activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of hydroxypropanoic acid exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of 3-hydroxypropionic acid (3-HP), a related compound, against various foodborne pathogens. The effectiveness was noted to be pH-dependent, with increased activity at lower pH levels. Although specific data on 3-(2-Biphenylyl)-2-hydroxypropanoic acid is limited, it is hypothesized that similar mechanisms may apply due to structural similarities .

2. Anti-inflammatory Effects

Compounds derived from hydroxypropanoic acids have been investigated for their anti-inflammatory properties. A synthesis study indicated that certain β-hydroxypropanoic acid derivatives exhibited comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that 3-(2-Biphenylyl)-2-hydroxypropanoic acid may possess similar therapeutic potential.

The biological activity of 3-(2-Biphenylyl)-2-hydroxypropanoic acid can be attributed to several mechanisms:

- Inhibition of Pathogen Growth : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

- Modulation of Inflammatory Pathways : It may inhibit cyclooxygenase enzymes or other mediators involved in the inflammatory response, thereby reducing inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on lactic acid bacteria, particularly Limosilactobacillus reuteri, demonstrated that metabolites such as 3-HP contributed to antimicrobial activity against Gram-negative bacteria like E. coli. The study found that the presence of acrolein enhanced the antibacterial effect of 3-HP, suggesting a synergistic interaction that could be relevant for the biphenyl derivative as well .

Case Study 2: Anti-inflammatory Potential

In a comparative analysis of various β-hydroxypropanoic acid derivatives, some compounds were shown to significantly reduce inflammation in animal models. These findings suggest that further exploration into the anti-inflammatory properties of 3-(2-Biphenylyl)-2-hydroxypropanoic acid could yield promising therapeutic applications .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.